N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with butyl, dichloro, and morpholinylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-chloropyridine and butylamine.
Introduction of the Dichloro Substituents: Chlorination of the pyridine ring is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Morpholinylphenyl Group: The morpholinylphenyl group is introduced through a nucleophilic substitution reaction, where 4-(morpholin-4-yl)aniline reacts with the chlorinated pyridine intermediate.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylating agent such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.
Scientific Research Applications
N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-butyl-5,6-dichloro-N-[4-(piperidin-4-yl)phenyl]pyridine-3-carboxamide: Similar structure with a piperidinyl group instead of a morpholinyl group.
N-butyl-5,6-dichloro-N-[4-(pyrrolidin-4-yl)phenyl]pyridine-3-carboxamide: Similar structure with a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This group may enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-butyl-5,6-dichloro-N-(4-morpholin-4-ylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-2-3-8-25(20(26)15-13-18(21)19(22)23-14-15)17-6-4-16(5-7-17)24-9-11-27-12-10-24/h4-7,13-14H,2-3,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITRHARUCPGESA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=C(C=C1)N2CCOCC2)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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